Home > Products > Screening Compounds P3989 > 1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide
1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide - 946247-26-3

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

Catalog Number: EVT-3050761
CAS Number: 946247-26-3
Molecular Formula: C21H17F3N2O2
Molecular Weight: 386.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate

  • Compound Description: This compound is a neutrophil elastase inhibitor currently under development by AstraZeneca. It is a tosylate salt of a previously disclosed neutrophil elastase inhibitor. This novel form demonstrates improved physical properties compared to its free base form. []

N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607)

  • Compound Description: BMS-777607 is a potent and selective Met kinase inhibitor. It exhibits complete tumor stasis in a Met-dependent GTL-16 human gastric carcinoma xenograft model following oral administration. []

5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide

  • Compound Description: This compound and its salts have potential pharmaceutical applications. [, ]

N-Ethyl-4-Hydroxyl-1-Methyl-5-(Methyl(2,3,4,5,6-Pentahydroxyhexyl)Amino)-2-Oxo-N-Phenyl-1,2-Dihydroquinoline-3-Carboxamide

  • Compound Description: This compound is a Lacinian mode analogue with potential pharmaceutical applications. []

N-ethyl-N-phenyl-1,2-dihydro-4,5-di-hydroxy-1-methyl-2-oxo-3-quinoline carboxamide

  • Compound Description: This compound, along with its pharmaceutically acceptable salts, exhibits potential pharmaceutical properties. []

Deuterated N- ethyl -N- phenyl-1,2-dihydro-4-hydroxy-5-chloro-1-methyl-2-oxoquinoline-3-carboxamide

  • Compound Description: This deuterated compound and its salts show potential applications in pharmaceutical research. []

4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide (Tasquinimod)

  • Compound Description: Tasquinimod, a second-generation oral quinoline-3-carboxamide analogue, is currently undergoing phase III clinical trials for treating metastatic prostate cancer. []

Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[(4-trifluoro-methyl)phenyl]-1,2-dihydroquinoline-3-carboxamide

  • Compound Description: This deuterium-enriched compound displays valuable biological properties and has potential applications in treating malignant hyperproliferative disorders and autoimmune diseases. []
  • Compound Description: Laquinimod is an oral drug currently in clinical trials for treating multiple sclerosis. Its synthesis involves a high-yielding aminolysis reaction of an ester with N-ethylaniline. The molecule mainly exists in two conformations based on solvent polarity: one favored in nonpolar solvents due to intramolecular hydrogen bonding, and the other in polar solvents with less intramolecular hydrogen bonding. []

Properties

CAS Number

946247-26-3

Product Name

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Molecular Formula

C21H17F3N2O2

Molecular Weight

386.374

InChI

InChI=1S/C21H17F3N2O2/c1-14-5-2-6-15(11-14)13-26-10-4-9-18(20(26)28)19(27)25-17-8-3-7-16(12-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27)

InChI Key

UCWZJMUYPQQDBG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.